molecular formula C10H14N2O3 B11718243 Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate

Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate

Cat. No.: B11718243
M. Wt: 210.23 g/mol
InChI Key: QLQKFOHHQZOCBT-UHFFFAOYSA-N
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Description

Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a cyano group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate typically involves the reaction of piperidine derivatives with cyanoacetic acid esters. One common method includes the condensation of piperidine-4-carboxylic acid with ethyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of microwave irradiation are also explored to improve the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-(Cyanomethyl)-2-oxopiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release active intermediates. These interactions can modulate various biological pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of a piperidine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 1-(cyanomethyl)-2-oxopiperidine-4-carboxylate

InChI

InChI=1S/C10H14N2O3/c1-2-15-10(14)8-3-5-12(6-4-11)9(13)7-8/h8H,2-3,5-7H2,1H3

InChI Key

QLQKFOHHQZOCBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(C(=O)C1)CC#N

Origin of Product

United States

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